[4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone
Overview
Description
[4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone is a compound that features an adamantane moiety, which is known for its unique cage-like structure
Preparation Methods
The synthesis of [4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide to form 2-(1-adamantyl)-4-bromoanisole. The final step involves coupling the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with an imidazole derivative using a nickel catalyst .
Chemical Reactions Analysis
[4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using reagents like sodium methoxide.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds in the presence of palladium or nickel catalysts.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the design of new drug delivery systems and as a scaffold for developing pharmaceuticals with improved properties.
Materials Science: The adamantane moiety enhances the thermal and mechanical properties of polymers, making it useful in the development of advanced materials.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of [4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to inhibit certain ion channels, such as TRPA1, which may contribute to their analgesic properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives like 2-(1-adamantyl)-4-methylphenol and 1-adamantylamine. Compared to these compounds, [4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone offers unique advantages due to the presence of both the adamantane and imidazole moieties, which enhance its stability and biological activity .
Properties
IUPAC Name |
[4-(1-adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-19-9-17(2-3-18(19)20(24)23-5-4-22-13-23)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,9,13-16H,6-8,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCXONGSPAMNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)C(=O)N5C=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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